molecular formula C12H15NO2 B1469432 Methyl 3-phenylpyrrolidine-3-carboxylate CAS No. 1417599-36-0

Methyl 3-phenylpyrrolidine-3-carboxylate

Cat. No.: B1469432
CAS No.: 1417599-36-0
M. Wt: 205.25 g/mol
InChI Key: NOZPVSPICUEDBC-UHFFFAOYSA-N
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Description

Methyl 3-phenylpyrrolidine-3-carboxylate is an organic compound with the molecular formula C12H15NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group attached to the third carbon of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-phenylpyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine with phenylacetic acid under esterification conditions. One common method includes the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification reaction. The reaction is carried out by heating the reactants under reflux conditions, followed by purification through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors that allow for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-phenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of phenylacetic acid or benzyl alcohol derivatives.

    Reduction: Formation of 3-phenyl-3-pyrrolidinemethanol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-phenylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3R,4S)-4-phenyl-3-pyrrolidinecarboxylate
  • Methyl (3S,4R)-4-[4-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxylate
  • Methyl (2S,4S)-4-(2-ethoxyphenoxy)-2-pyrrolidinecarboxylate

Uniqueness

Methyl 3-phenylpyrrolidine-3-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the phenyl group at the third carbon of the pyrrolidine ring differentiates it from other similar compounds and influences its reactivity and interactions with biological targets.

Properties

IUPAC Name

methyl 3-phenylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-11(14)12(7-8-13-9-12)10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZPVSPICUEDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-phenylpyrrolidine-3-carboxylate
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Methyl 3-phenylpyrrolidine-3-carboxylate
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Reactant of Route 4
Methyl 3-phenylpyrrolidine-3-carboxylate
Reactant of Route 5
Methyl 3-phenylpyrrolidine-3-carboxylate
Reactant of Route 6
Methyl 3-phenylpyrrolidine-3-carboxylate

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